molecular formula C12H17Cl2N3O2 B13705781 1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride

1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride

Cat. No.: B13705781
M. Wt: 306.19 g/mol
InChI Key: HOJSSVRPKCWUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloroethyl group and a nitrophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with 4-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. The nitrophenyl group may contribute to the compound’s biological activity by interacting with specific receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)piperazine
  • 4-nitrophenylpiperazine
  • 1-(2-bromoethyl)-4-(4-nitrophenyl)piperazine

Uniqueness

1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride is unique due to the presence of both the chloroethyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds with only one of these functional groups.

Properties

Molecular Formula

C12H17Cl2N3O2

Molecular Weight

306.19 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine;hydrochloride

InChI

InChI=1S/C12H16ClN3O2.ClH/c13-5-6-14-7-9-15(10-8-14)11-1-3-12(4-2-11)16(17)18;/h1-4H,5-10H2;1H

InChI Key

HOJSSVRPKCWUNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCl)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.